(Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate
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Description
“2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the IUPAC name [(Z)-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate. It is also known by other names such as Ethanone, 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-, O-(4-chlorobenzoyl)oxime .
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, especially those containing pyridine, pyrimidine, and pyrrolidine rings, are fundamental to medicinal chemistry due to their structural diversity and biological relevance. These compounds serve as core structures for many pharmaceuticals due to their ability to interact with biological targets through various modes of binding. For instance, pyrrolidine derivatives are extensively studied for their selectivity and efficacy in treating human diseases, benefiting from their sp^3-hybridization, which allows for efficient exploration of pharmacophore space, and their contribution to the stereochemistry of molecules (Li Petri et al., 2021). Similarly, pyrimidine and pyridine derivatives are highlighted for their applications in creating optical sensors and their significant biological and medicinal applications, including their roles in synthesizing compounds with potential sensing capabilities (Jindal & Kaur, 2021).
Catalysis and Organic Synthesis
In the realm of organic synthesis, the application of hybrid catalysts for developing complex heterocyclic scaffolds is noteworthy. Such catalysts facilitate the synthesis of compounds like 5H-pyrano[2,3-d]pyrimidine, a scaffold with broad synthetic and bioavailability applications. The utility of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the importance of heterocyclic compounds in facilitating innovative synthetic pathways (Parmar, Vala, & Patel, 2023).
Chemical Sensing and Environmental Applications
Pyridine and its derivatives also play a crucial role in chemosensing, where their structural features enable the detection of various ions and species. This utility is especially important in environmental, agricultural, and biological contexts, where the precise detection of specific chemicals is crucial (Abu-Taweel et al., 2022). The versatility of pyridine derivatives in forming complexes and acting as effective chemosensors highlights the potential of exploring similar compounds for advanced sensing technologies.
Properties
IUPAC Name |
[(Z)-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2/c1-12(25-28-18(27)13-4-6-15(20)7-5-13)17-16(26-8-2-3-9-26)10-14(11-24-17)19(21,22)23/h4-7,10-11H,2-3,8-9H2,1H3/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLNDARYEQPTSL-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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